molecular formula C22H17IN2O2 B6076143 N-[1-(anilinocarbonyl)-2-phenylvinyl]-2-iodobenzamide

N-[1-(anilinocarbonyl)-2-phenylvinyl]-2-iodobenzamide

Katalognummer B6076143
Molekulargewicht: 468.3 g/mol
InChI-Schlüssel: RSVVWMGPKMLSKP-HMMYKYKNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[1-(anilinocarbonyl)-2-phenylvinyl]-2-iodobenzamide, also known as compound 13, is a small molecule that has been extensively studied for its potential therapeutic applications in various diseases. This compound belongs to the class of benzamide derivatives and has a molecular weight of 456.2 g/mol.

Wirkmechanismus

The mechanism of action of N-[1-(anilinocarbonyl)-2-phenylvinyl]-2-iodobenzamide involves the inhibition of various signaling pathways that are involved in the pathogenesis of cancer, inflammatory diseases, and neurodegenerative diseases. The N-[1-(anilinocarbonyl)-2-phenylvinyl]-2-iodobenzamide has been shown to inhibit the activity of various enzymes and proteins that are involved in these signaling pathways, such as NF-κB, COX-2, and β-amyloid.
Biochemical and Physiological Effects
N-[1-(anilinocarbonyl)-2-phenylvinyl]-2-iodobenzamide has been shown to have various biochemical and physiological effects in animal models. The N-[1-(anilinocarbonyl)-2-phenylvinyl]-2-iodobenzamide has been shown to reduce the levels of inflammatory cytokines and chemokines in animal models of inflammatory diseases. In addition, the N-[1-(anilinocarbonyl)-2-phenylvinyl]-2-iodobenzamide has been shown to reduce the levels of β-amyloid and tau proteins in animal models of Alzheimer's disease. Furthermore, the N-[1-(anilinocarbonyl)-2-phenylvinyl]-2-iodobenzamide has been shown to reduce the levels of various cancer biomarkers in animal models of cancer.

Vorteile Und Einschränkungen Für Laborexperimente

N-[1-(anilinocarbonyl)-2-phenylvinyl]-2-iodobenzamide has several advantages for lab experiments. The N-[1-(anilinocarbonyl)-2-phenylvinyl]-2-iodobenzamide is stable and can be easily synthesized in high yield and high purity. In addition, the N-[1-(anilinocarbonyl)-2-phenylvinyl]-2-iodobenzamide has low toxicity, which makes it suitable for in vivo studies. However, the N-[1-(anilinocarbonyl)-2-phenylvinyl]-2-iodobenzamide has some limitations for lab experiments. The N-[1-(anilinocarbonyl)-2-phenylvinyl]-2-iodobenzamide is not water-soluble, which makes it difficult to administer to animals. Furthermore, the N-[1-(anilinocarbonyl)-2-phenylvinyl]-2-iodobenzamide has poor bioavailability, which limits its therapeutic potential.

Zukünftige Richtungen

There are several future directions for the study of N-[1-(anilinocarbonyl)-2-phenylvinyl]-2-iodobenzamide. One direction is to optimize the synthesis method to improve the bioavailability of the N-[1-(anilinocarbonyl)-2-phenylvinyl]-2-iodobenzamide. Another direction is to study the pharmacokinetics and pharmacodynamics of the N-[1-(anilinocarbonyl)-2-phenylvinyl]-2-iodobenzamide in animal models. Furthermore, the N-[1-(anilinocarbonyl)-2-phenylvinyl]-2-iodobenzamide can be studied in combination with other drugs to enhance its therapeutic potential. Finally, the N-[1-(anilinocarbonyl)-2-phenylvinyl]-2-iodobenzamide can be studied in clinical trials to evaluate its safety and efficacy in humans.
Conclusion
In conclusion, N-[1-(anilinocarbonyl)-2-phenylvinyl]-2-iodobenzamide is a small molecule that has been extensively studied for its potential therapeutic applications in various diseases. The N-[1-(anilinocarbonyl)-2-phenylvinyl]-2-iodobenzamide has shown promising results in preclinical studies for the treatment of cancer, inflammatory diseases, and neurodegenerative diseases. The N-[1-(anilinocarbonyl)-2-phenylvinyl]-2-iodobenzamide has a well-defined synthesis method and has several advantages for lab experiments. However, the N-[1-(anilinocarbonyl)-2-phenylvinyl]-2-iodobenzamide has some limitations for lab experiments, and further studies are needed to optimize its therapeutic potential.

Synthesemethoden

The synthesis of N-[1-(anilinocarbonyl)-2-phenylvinyl]-2-iodobenzamide involves the reaction of 2-iodobenzoic acid with N-(2-bromoethyl)aniline in the presence of a palladium catalyst. The resulting N-[1-(anilinocarbonyl)-2-phenylvinyl]-2-iodobenzamide is then reacted with N-phenylisocyanate to yield N-[1-(anilinocarbonyl)-2-phenylvinyl]-2-iodobenzamide. The synthesis method has been optimized to yield high purity and high yield of the N-[1-(anilinocarbonyl)-2-phenylvinyl]-2-iodobenzamide.

Wissenschaftliche Forschungsanwendungen

N-[1-(anilinocarbonyl)-2-phenylvinyl]-2-iodobenzamide has been extensively studied for its potential therapeutic applications in various diseases. The N-[1-(anilinocarbonyl)-2-phenylvinyl]-2-iodobenzamide has shown promising results in preclinical studies for the treatment of cancer, inflammatory diseases, and neurodegenerative diseases. The N-[1-(anilinocarbonyl)-2-phenylvinyl]-2-iodobenzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In addition, the N-[1-(anilinocarbonyl)-2-phenylvinyl]-2-iodobenzamide has anti-inflammatory properties and has been shown to reduce inflammation in animal models of inflammatory diseases. Furthermore, the N-[1-(anilinocarbonyl)-2-phenylvinyl]-2-iodobenzamide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

Eigenschaften

IUPAC Name

N-[(E)-3-anilino-3-oxo-1-phenylprop-1-en-2-yl]-2-iodobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17IN2O2/c23-19-14-8-7-13-18(19)21(26)25-20(15-16-9-3-1-4-10-16)22(27)24-17-11-5-2-6-12-17/h1-15H,(H,24,27)(H,25,26)/b20-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSVVWMGPKMLSKP-HMMYKYKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=C(C(=O)NC2=CC=CC=C2)NC(=O)C3=CC=CC=C3I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C(\C(=O)NC2=CC=CC=C2)/NC(=O)C3=CC=CC=C3I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17IN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(E)-3-anilino-3-oxo-1-phenylprop-1-en-2-yl]-2-iodobenzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.